molecular formula C15H19N3O3S B11010596 6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid

6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid

Cat. No.: B11010596
M. Wt: 321.4 g/mol
InChI Key: IHXILCCQVPKOPI-UHFFFAOYSA-N
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Description

6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a thiazole ring, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid typically involves multiple steps, starting with the formation of the thiazole and pyrrole rings. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

Once the thiazole and pyrrole rings are formed, they are coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The resulting intermediate is then reacted with hexanoic acid under similar coupling conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling steps and the development of more efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The pyrrole and thiazole rings can be oxidized under strong oxidative conditions, leading to the formation of corresponding N-oxides.

    Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the existing substituent.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as primary amines or alcohols can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: N-oxides of the pyrrole and thiazole rings.

    Reduction: Alcohol derivatives of the compound.

    Substitution: New compounds with different substituents at the carbonyl carbon.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing pyrrole and thiazole rings.

    Biology: The compound can be used in studies of enzyme inhibition, as the thiazole ring is known to interact with various biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with metal ions or enzyme active sites, potentially inhibiting their activity. The pyrrole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, further modulating their function. The hexanoic acid chain can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid: This compound has a similar structure but lacks the thiazole ring.

    2-(3-(hydroxyimino)methyl)-1H-pyrrole derivatives: These compounds contain the pyrrole ring but have different substituents and functional groups.

Uniqueness

6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid is unique due to the presence of both the pyrrole and thiazole rings, which can interact with a wide range of biological targets. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

6-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]hexanoic acid

InChI

InChI=1S/C15H19N3O3S/c1-11-13(22-15(17-11)18-9-5-6-10-18)14(21)16-8-4-2-3-7-12(19)20/h5-6,9-10H,2-4,7-8H2,1H3,(H,16,21)(H,19,20)

InChI Key

IHXILCCQVPKOPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCCCCC(=O)O

Origin of Product

United States

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